4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline
Overview
Description
4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline is an organic compound that features a nitro group and an aniline moiety, with a tert-butyl(dimethyl)silyl group attached to the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The nitro group is introduced through nitration reactions, often using nitric acid or a nitrating mixture. The aniline moiety can be synthesized through various methods, including the reduction of nitrobenzene derivatives.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-{[Tert-butyl(dimethyl)silyl]oxy}-2-aminoaniline.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Exploration of its derivatives for pharmaceutical applications, including potential antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo redox reactions, while the aniline moiety can participate in nucleophilic and electrophilic interactions. The tert-butyl(dimethyl)silyl group provides steric protection and influences the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-{[Tert-butyl(dimethyl)silyl]oxy}benzaldehyde
- (tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline is unique due to the presence of both a nitro group and a silyl-protected hydroxyl group. This combination allows for diverse chemical reactivity and potential applications in various fields. The tert-butyl(dimethyl)silyl group provides stability and protection, making it a valuable intermediate in organic synthesis.
Biological Activity
4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline is an organic compound notable for its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a nitro group and a tert-butyldimethylsilyl ether, contributing to its chemical reactivity and biological properties. Its molecular structure can be represented as follows:
- Molecular Formula : CHNOSi
- Molecular Weight : 258.36 g/mol
The biological activity of this compound involves several mechanisms, primarily through enzyme inhibition and modulation of biochemical pathways.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for various enzymes, influencing metabolic pathways crucial for cellular function. For example, it has been shown to interact with alcohol dehydrogenase, affecting the metabolism of alcohols and potentially reducing toxic metabolite formation.
Cellular Effects
In vitro studies demonstrate that this compound can modulate cell signaling pathways, impacting gene expression and cellular metabolism. It influences the activity of kinases and phosphatases, which are vital for phosphorylation states of signaling proteins.
Biochemical Pathways
The compound participates in multiple biochemical pathways, including:
- Metabolic Pathways : It undergoes biotransformation through oxidation, reduction, and conjugation reactions, forming various metabolites that can exhibit different biological activities.
- Transport Mechanisms : The distribution within cells is facilitated by specific transporters, allowing it to reach various cellular compartments effectively.
Pharmacological Applications
Recent studies have highlighted the potential pharmacological applications of this compound:
- Antimicrobial Activity : It has shown promising results in inhibiting microbial growth, making it a candidate for developing antimicrobial agents.
- Anticancer Properties : Preliminary findings suggest its ability to induce apoptosis in cancer cells, positioning it as a potential therapeutic agent in oncology .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Antileishmanial Activity : In vitro studies have demonstrated that derivatives of this compound exhibit potent antileishmanial effects against Leishmania aethiopica, with suppression rates comparable to standard treatments.
- Antimalarial Effects : Similar compounds have shown significant antimalarial activity against Plasmodium berghei, indicating a broader spectrum of action against parasitic infections.
- Cell Line Studies : Research involving various cell lines has revealed that the compound can influence cell viability and proliferation rates, suggesting its potential as a therapeutic agent in treating diseases characterized by uncontrolled cell growth .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Activity Type | Target Organism/Cell Type | IC50 Value (μM) | Notes |
---|---|---|---|
Antileishmanial | Leishmania aethiopica | <10 | Comparable to standard treatments |
Antimalarial | Plasmodium berghei | <15 | Significant suppression observed |
Antimicrobial | Various bacteria | <20 | Effective against multiple strains |
Anticancer | Cancer cell lines | <25 | Induces apoptosis in treated cells |
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13)11(8-9)14(15)16/h6-8H,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNJDAOTEAHWJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476384 | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215656-99-8 | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.